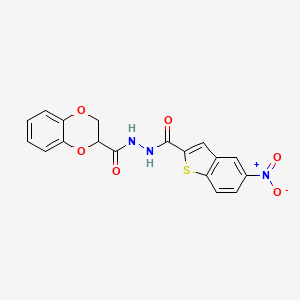

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Description

Propriétés

IUPAC Name |

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O6S/c22-17(14-9-26-12-3-1-2-4-13(12)27-14)19-20-18(23)16-8-10-7-11(21(24)25)5-6-15(10)28-16/h1-8,14H,9H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVXBWQGTVEFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps:

Formation of 5-nitro-1-benzothiophene-2-carbaldehyde: This can be achieved through nitration of benzothiophene followed by formylation.

Conversion to 5-nitro-1-benzothiophene-2-carbonyl chloride: The aldehyde is then converted to the corresponding acyl chloride using reagents like thionyl chloride.

Coupling with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide: The acyl chloride is reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under basic conditions to yield the final product.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The carbonyl group can engage in various coupling reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic conditions.

Coupling: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Major Products

Reduction: Amino derivatives of the benzothiophene core.

Substitution: Halogenated or sulfonated benzothiophene derivatives.

Coupling: Various substituted benzothiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals, due to its unique chemical properties. It is classified under the categories of hydrazones and dioxines, which are significant in organic synthesis and medicinal applications.

Synthesis

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized through chemical reactions involving starting materials like 5-nitro-1-benzothiophene-2-carbohydrazide and benzoyl chloride. The synthesis typically involves a multi-step reaction process, requiring optimization of temperature and solvent choice to maximize yield and purity. Common solvents include dichloromethane or ethanol, while bases like triethylamine are frequently employed to neutralize hydrochloric acid produced during acylation.

Structure and Properties

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide integrates several functional groups and structural motifs. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.

Potential Applications

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several potential scientific applications:

- Medicinal Chemistry: Due to its unique chemical properties, it is useful in the development of pharmaceuticals.

- Chemical Synthesis: It can be employed in various chemical reactions.

Through ongoing research, this compound may reveal further applications within both chemical synthesis and pharmaceutical development domains.

Mécanisme D'action

The mechanism by which N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and carbonyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The target compound shares a common 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide backbone with several analogs. Key structural variations arise from substitutions on the hydrazide group:

Key Observations :

Pharmacological and Physicochemical Properties

- Hydrophobicity : The benzodioxine core imparts hydrophobicity, enhancing membrane permeability . The nitro-benzothiophene group may further increase lipophilicity compared to smaller substituents like chloroacetyl .

- Bioactivity: Piperazine-linked benzodioxine-carbohydrazides are intermediates in antihypertensive drugs (e.g., Doxazosin) , while fluorinated thiazole derivatives are explored for antimicrobial applications .

Regulatory and Commercial Considerations

- Commercial Availability: Analogs like N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide are marketed by suppliers (e.g., Santa Cruz Biotechnology) at ~$266/g .

- Regulatory Status : Benzodioxine derivatives fall under customs code 2932999099 (heterocyclic compounds with oxygen heteroatoms) .

Activité Biologique

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of the compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

- Molecular Formula : C15H14N4O4S

- Molecular Weight : 342.36 g/mol

- CAS Number : Not explicitly listed, but related compounds have CAS numbers that can be referenced for synthesis.

Synthesis

The synthesis of N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves several steps starting from 5-nitro-1-benzothiophene derivatives. The synthetic pathway often includes:

- Formation of the Carbonyl Compound : Utilizing thionyl chloride to form the carbonyl derivative from 5-nitro-1-benzothiophene.

- Hydrazone Formation : Reacting the carbonyl compound with hydrazine derivatives to yield the final carbohydrazide structure.

Anticancer Activity

Recent studies indicate that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds similar to N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it inhibits the growth of gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Antidiabetic Activity

Research on related compounds indicates that they can act as α-glucosidase inhibitors. For example, a study found that certain benzothiazepine derivatives exhibited IC50 values significantly lower than standard drugs like acarbose, indicating their potential in managing diabetes by delaying carbohydrate absorption.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzothiophene derivatives. The results showed that one derivative had an IC50 value of 12 µM against breast cancer cells, highlighting a promising direction for further research into N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 (Breast) | 12 |

| Derivative B | HeLa (Cervical) | 15 |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Q & A

Basic: What are the optimal synthetic routes for N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide?

Methodological Answer:

The synthesis typically involves coupling 5-nitro-1-benzothiophene-2-carboxylic acid derivatives with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC or EDC) to form an active ester intermediate, followed by nucleophilic acyl substitution with the carbohydrazide .

- Reaction conditions : Refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis. Monitoring via TLC or HPLC ensures completion .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .

Basic: How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm for benzothiophene nitro groups) and benzodioxine methylene protons (δ 4.2–4.5 ppm). Hydrazide NH peaks appear at δ 9.5–10.5 ppm .

- IR : Stretching vibrations for carbonyl (C=O, ~1650 cm) and nitro (NO, ~1520 cm) groups confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks. For example, benzothiophene and benzodioxine rings often exhibit coplanar arrangements stabilized by π-π stacking .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC variability in enzyme inhibition assays) are addressed through:

- Experimental replication : Strict adherence to protocols (e.g., fixed substrate concentrations, pH control) minimizes variability .

- Statistical design of experiments (DoE) : Multivariate analysis (e.g., factorial design) isolates confounding factors like solvent polarity or temperature gradients .

- Orthogonal assays : Cross-validate results using fluorescence polarization (binding affinity) and SPR (kinetic parameters) to confirm target engagement .

Advanced: How can computational modeling predict the reactivity of the nitro group in further derivatization?

Methodological Answer:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate nitro group electron-withdrawing effects. Frontier molecular orbital (FMO) analysis predicts regioselectivity in electrophilic substitutions .

- Molecular docking : Simulate interactions with biological targets (e.g., nitroreductases) to identify steric or electronic constraints. Docking scores correlate with experimental IC values for structure-activity relationships (SAR) .

- MD simulations : Assess solvation dynamics and nitro group conformational flexibility under physiological conditions (e.g., explicit water models) to guide derivatization strategies .

Basic: What analytical methods ensure purity and stability of the compound during storage?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.5% area). Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and detects degradation products (e.g., hydrolysis of the hydrazide bond) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates suitability for long-term storage) .

Advanced: How are mechanistic insights into the compound's catalytic or inhibitory roles elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare / in reactions involving deuterated substrates to identify rate-determining steps (e.g., nitro group reduction) .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates during redox processes (e.g., nitro to amine conversion) .

- X-ray absorption spectroscopy (XAS) : Probe metal coordination in catalytic systems (e.g., binding to transition metals in enzyme active sites) .

Basic: What solvent systems are optimal for solubility and reaction efficiency?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF enhance solubility due to the compound's high polarity (~LogP < 1).

- Binary mixtures : Ethanol/water (7:3 v/v) balances solubility and reaction rates for hydrazide coupling .

- Critical solubility parameters : Hansen solubility parameters (δ, δ, δ) predict compatibility with reaction matrices .

Advanced: How do substituent modifications impact the compound's electronic and steric properties?

Methodological Answer:

- Hammett analysis : Correlate σ values of substituents (e.g., electron-withdrawing nitro vs. electron-donating methoxy) with reaction rates in SNAr or nucleophilic additions .

- X-ray crystallography : Compare bond lengths and angles (e.g., C-NO vs. C-CO) to quantify steric effects .

- Cyclic voltammetry : Measure redox potentials to assess electron-deficient aromatic systems' reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.